molecular formula C14H19BrO3 B256339 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid

2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid

Cat. No. B256339
M. Wt: 315.2 g/mol
InChI Key: MEQBSALHASEOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid, also known as BTPMA, is a chemical compound that has been widely used in scientific research due to its unique properties. BTPMA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid involves the inhibition of COX-2, which results in the inhibition of prostaglandin production. Prostaglandins are known to be involved in the inflammatory response and are responsible for causing pain, fever, and swelling. By inhibiting the production of prostaglandins, 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid is able to reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit antipyretic effects, which means that it is able to reduce fever. 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid has been shown to be well-tolerated in animals and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain. Another advantage of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid is its well-tolerated nature, which makes it a suitable candidate for further research. However, one of the limitations of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid. One direction is to investigate its potential as a treatment for various inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a treatment for pain, particularly chronic pain. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid for different conditions. Finally, more research is needed to investigate the potential side effects of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid and to determine its safety in humans.

Synthesis Methods

The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid involves the reaction of 2-bromo-4-tert-butylphenol with 2-methylpropanoic acid in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid has been widely used in scientific research due to its potent anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are known to be involved in the inflammatory response. 2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.

properties

Product Name

2-(2-Bromo-4-tert-butylphenoxy)-2-methylpropanoic acid

Molecular Formula

C14H19BrO3

Molecular Weight

315.2 g/mol

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C14H19BrO3/c1-13(2,3)9-6-7-11(10(15)8-9)18-14(4,5)12(16)17/h6-8H,1-5H3,(H,16,17)

InChI Key

MEQBSALHASEOHZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(C)(C)C(=O)O)Br

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(C)(C)C(=O)O)Br

Origin of Product

United States

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